molecular formula C13H17IN2S B6119960 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide

Cat. No. B6119960
M. Wt: 360.26 g/mol
InChI Key: MQYFDVMXAAIOCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide, commonly known as MitoTracker Red (MTR), is a fluorescent dye used in scientific research to label and track mitochondria in living cells. MTR has become a popular tool in cell biology due to its high specificity for mitochondria and its ability to provide real-time imaging of mitochondrial dynamics.

Mechanism of Action

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a cationic dye that is taken up by mitochondria due to their negative membrane potential. Once inside the mitochondria, 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide binds to mitochondrial proteins and is retained in the organelle. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide does not interfere with mitochondrial function or alter mitochondrial membrane potential, making it an ideal tool for studying mitochondrial dynamics.
Biochemical and Physiological Effects:
2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that is compatible with living cells and can be used for long-term imaging studies.

Advantages and Limitations for Lab Experiments

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several advantages for lab experiments. It is a highly specific dye that labels mitochondria with high fidelity, allowing researchers to track mitochondrial dynamics in real-time. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is also compatible with a wide range of imaging techniques, including confocal microscopy and live-cell imaging. However, 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has some limitations. It is a relatively expensive dye, and its use requires specialized equipment and expertise. Additionally, 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is not suitable for use in fixed cells or tissues.

Future Directions

There are several future directions for the use of 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide in scientific research. One potential application is the use of 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide to study mitochondrial dysfunction in disease states, such as cancer and neurodegenerative disorders. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide could also be used to study the effects of environmental toxins on mitochondrial dynamics and function. Additionally, the development of new fluorescent dyes with improved properties could expand the use of mitochondrial labeling in cell biology research.

Synthesis Methods

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can be synthesized by reacting 2-(dimethylamino)ethyl chloride with 3-ethyl-2-thioxobenzothiazolium iodide in the presence of a base such as potassium carbonate. The resulting product is a red-orange powder that is soluble in water and other polar solvents.

Scientific Research Applications

2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research. It is commonly used to study mitochondrial dynamics, including mitochondrial fusion and fission, mitochondrial movement, and mitochondrial membrane potential. 2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can also be used to study mitochondrial morphology and to track the distribution of mitochondria in different cell types and under different conditions.

properties

IUPAC Name

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N2S.HI/c1-4-15-11-7-5-6-8-12(11)16-13(15)9-10-14(2)3;/h5-10H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYFDVMXAAIOCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CN(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide

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